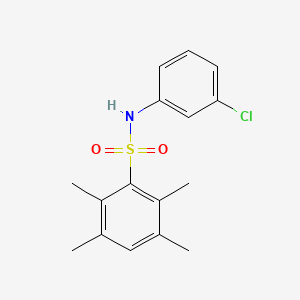

![molecular formula C15H19NO B2548653 N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]prop-2-enamide CAS No. 1153506-06-9](/img/structure/B2548653.png)

N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]prop-2-enamide" is a chemical entity that can be associated with the tetrahydronaphthalene family, a group of compounds known for their diverse chemical and biological properties. The tetrahydronaphthalene moiety is a saturated version of the naphthalene ring system, which is a bicyclic aromatic hydrocarbon. This saturation provides different chemical reactivity compared to its aromatic counterpart.

Synthesis Analysis

The synthesis of compounds related to tetrahydronaphthalene can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of core-tetrasubstituted naphthalene diimides, which are structurally related to the compound , involves the bromination of naphthalene dianhydride followed by condensation with diisopropylaniline and subsequent nucleophilic substitution to introduce various functional groups . Similarly, the synthesis of N-(aminoalkyl)phenyl tetrahydronaphthalene-1-carboxamides includes catalytic hydrogenation of cyanonaphthamides . These methods highlight the versatility and complexity of synthesizing tetrahydronaphthalene derivatives.

Molecular Structure Analysis

The molecular structure of tetrahydronaphthalene derivatives is characterized by the presence of a saturated bicyclic ring system, which significantly influences their chemical and physical properties. The saturation of the naphthalene ring system in these compounds alters their electronic configuration and reactivity. For example, the absorption maxima of tetraamino-substituted naphthalene diimides are significantly shifted compared to other core-functionalized derivatives, indicating a change in the electronic nature of the molecule .

Chemical Reactions Analysis

Tetrahydronaphthalene derivatives can undergo various chemical reactions, including nucleophilic substitution, as seen in the synthesis of core-tetrasubstituted naphthalene diimides . Additionally, the chemoselective synthesis of N-(aminoalkyl/amidino)phenyl naphthalene-1-carboxamides and tetrahydronaphthalene-1-carboxamides involves catalytic hydrogenation, which is a key step in modifying the functional groups attached to the tetrahydronaphthalene core .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydronaphthalene derivatives are influenced by their core structure and substituents. The optical and electrochemical properties, such as UV-vis and fluorescence spectroscopy and cyclic voltammetry, are affected by the electronic nature and number of core substituents . The anticoagulant effects of certain tetrahydronaphthalene derivatives have been measured in human plasma, indicating potential biological activity . Furthermore, the binding affinities and selectivity towards opioid receptors of some derivatives suggest their relevance in pharmacological contexts .

Scientific Research Applications

Sigma Receptor Ligand Applications

Oncology and Diagnostic Imaging : The analogue 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) has been identified as an excellent lead for therapeutic and/or diagnostic applications in oncology. It exhibits significant affinity for sigma receptors, which are implicated in various cancer types. Modifications to reduce its lipophilicity led to analogues with potential as positron emission tomography (PET) radiotracers due to their enhanced polar functionality, enabling better tumor cell penetration and minimal antiproliferative activity (Abate et al., 2011).

Selective Binding and Activity at Sigma Receptors : Another study focused on N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl and its derivatives, demonstrating that methyl substitution on the piperidine ring could serve as a probe for selective binding and activity at sigma(1) receptors. These findings suggest potential utility in PET experiments and tumor research, highlighting the role of sigma(1) receptor antagonism in antiproliferative effects on glioma cells (Berardi et al., 2005).

Antidepressant Potential

- Combination of Activities for Depression Treatment : The compound A-80426, which includes the tetrahydronaphthalene moiety, was reported to combine potent α-2 antagonist activity with equivalent 5-HT uptake inhibitory activity. This unique profile may offer utility in treating depression, presenting a novel class of antidepressants (Meyer et al., 1995).

Antineoplastic and Enzyme Inhibitory Effects

- Antineoplastic and Antimonoamineoxidase Properties : Studies on benzo[H]quinazoline derivatives, including those with the tetrahydronaphthalene structure, have explored their antineoplastic and antimonoamineoxidase properties. These compounds show promise for cancer therapy and enzyme inhibition, indicating a broad spectrum of biological activities that could lead to new therapeutic avenues (Markosyan et al., 2010).

Enantioselective Catalysis and Ligand Design

- Catalysis and Ligand Design for Drug Development : The enantioselective catalytic hydrogenation of N-(3,4-dihydronaphthalen-2-yl) amides has been investigated, identifying highly enantioselective catalysts. This research contributes to the development of drugs with improved pharmacokinetic properties and minimal side effects, showcasing the compound's versatility in facilitating the synthesis of enantiomerically pure pharmaceuticals (Arribas et al., 2013).

Mechanism of Action

Target of Action

N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]prop-2-enamide is a complex organic compound that has been synthesized for pharmacological evaluation It’s known that similar compounds have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

It’s known that similar compounds interact with their targets, causing changes at the molecular level that can lead to various biological effects .

Biochemical Pathways

Similar compounds have been found to affect a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities .

properties

IUPAC Name |

N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-3-15(17)16-11(2)13-9-8-12-6-4-5-7-14(12)10-13/h3,8-11H,1,4-7H2,2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSWINWCGUWHEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(CCCC2)C=C1)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

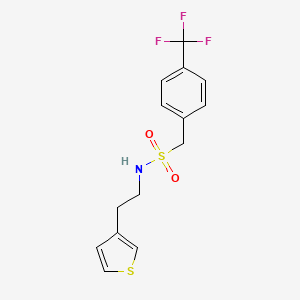

![N-benzyl-1-{[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}-N-methylpiperidine-4-carboxamide](/img/structure/B2548570.png)

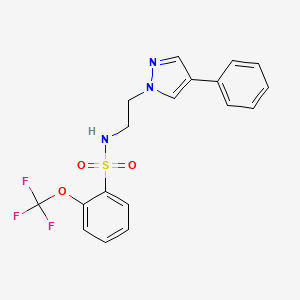

![2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile](/img/structure/B2548571.png)

![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2548572.png)

![(2-(Benzyloxy)phenyl)(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxiran-2-yl)methanone](/img/structure/B2548575.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2548577.png)

![N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2548585.png)

![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2548589.png)

![Methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate](/img/structure/B2548590.png)

![Chroman-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2548591.png)

![methyl 3-({[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2548592.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2548593.png)